Fenuron tca

Aqueous solubility Formulation compatibility Phenylurea herbicide

Fenuron TCA (CAS 4482-55-7) addresses the critical need for a non-chlorinated phenylurea reference standard in environmental fate and advanced oxidation process (AOP) research. Its unique properties make it an ideal model substrate for hydrolytic persistence studies and electro-Fenton degradation pathway elucidation. - Non-chlorinated probe compound: eliminates dehalogenation as a confounding degradation pathway, simplifying mechanistic studies. - High aqueous solubility (4.8 g/L) as the TCA salt facilitates stock solution preparation for kinetic experiments. - Rapid mineralization (>90% within 3 hours) and highest hydroxyl radical reaction rate constant among fenuron, monuron, and diuron.

Molecular Formula C11H13Cl3N2O3
Molecular Weight 327.6 g/mol
CAS No. 4482-55-7
Cat. No. B166154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenuron tca
CAS4482-55-7
Synonyms1.1-Dimethyl-3-phenylurea trichloroacetate
Molecular FormulaC11H13Cl3N2O3
Molecular Weight327.6 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1=CC=CC=C1.C(=O)(C(Cl)(Cl)Cl)O
InChIInChI=1S/C9H12N2O.C2HCl3O2/c1-11(2)9(12)10-8-6-4-3-5-7-8;3-2(4,5)1(6)7/h3-7H,1-2H3,(H,10,12);(H,6,7)
InChIKeyXDWSZOWLJIWERG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenuron TCA: Procurement-Relevant Identity and Physicochemical Profile


Fenuron TCA (CAS 4482-55-7) is the trichloroacetate salt of fenuron, a phenylurea herbicide classified as a photosystem II electron transport inhibitor [1]. This colorless crystalline solid (melting point 65–68 °C, molecular weight 327.6 g/mol) combines the herbicidal activity of the parent urea with that of trichloroacetic acid, and was historically deployed as a pre-emergence herbicide for total weed control on non-crop land and against woody plants [2]. It is considered obsolete in many jurisdictions but remains relevant for research, reference standard, and niche industrial vegetation management contexts [2].

Phenylurea reference standard for environmental fate research
Photosystem II inhibition probe in plant physiology studies
Salt-form solubility advantage for aqueous formulation compatibility

Why Generic Interchange with Other Phenylureas Is Unwarranted


Phenylurea herbicides cannot be generically substituted without altering key performance parameters. Fenuron TCA differs from parent fenuron in its salt-dependent aqueous solubility (4.8 vs. 3.85 g/L) and from monuron-TCA in its residual soil activity profile [1]. Furthermore, the absence of ring chlorine substituents on fenuron—in contrast to monuron (1 Cl) and diuron (2 Cl)—fundamentally alters hydrolytic persistence (half-life 89 vs. 66 vs. 41 years respectively), advanced oxidation degradability, fish toxicity, and mammalian acute toxicity [2]. These quantifiable divergences mean that procurement decisions predicated on class-level interchangeability risk mismatched environmental persistence, off-target toxicity, and formulation performance in application-relevant contexts.

  • Salt-form shift TCA salt alters solubility and bioavailability; parent fenuron may not match formulation behavior.
  • Ring chlorine absence Non-chlorinated structure drives longer hydrolysis half-life and different toxicity ranking vs monuron/diuron.
  • Residual activity profile Fenuron-TCA residual soil effect is less than monuron-TCA; substituting by class may over- or under-estimate carryover.

Quantitative Differentiation Evidence for Procurement Selection


Aqueous Solubility Enhancement vs. Parent Fenuron

Fenuron TCA exhibits an aqueous solubility of 4.8 g/L at room temperature, representing an approximately 25% enhancement over the parent compound fenuron, which has a measured water solubility of 3.85 g/L at 25 °C and pH 7 [1][2]. This solubility differential arises directly from salt formation with trichloroacetic acid, which increases polarity and aqueous affinity of the phenylurea moiety [1].

Aqueous solubility
Reported
Target (Fenuron TCA) 4.8 g/L
Parent fenuron 3.85 g/L
~25% increase via salt formation; room temp, neutral pH
Supports aqueous formulation selection without co-solvents.
Cross-study comparable; specific conditions may shift values.
Aqueous solubility Formulation compatibility Phenylurea herbicide

Residual Soil Activity vs. Monuron TCA

Fenuron-trichloroacetate is explicitly reported to have a residual effect that is less than that of monuron-trichloroacetate in field efficacy testing [1]. This direct head-to-head observation, drawn from the same experimental program, indicates that the absence of a para-chlorine substituent on the phenyl ring of fenuron (vs. monuron) translates into reduced soil carryover, even when both compounds are formulated as TCA salts [1].

Residual soil activity
Head-to-head
Target (Fenuron TCA) Less residual effect
Monuron TCA Longer residual effect
Qualitative field trial comparison; DT50 values unavailable.
May reduce crop re-entry restrictions vs monuron-TCA.
Direct head-to-head field evidence; split-dose brush trials.
Soil residual phytotoxicity Environmental persistence Crop rotation safety

Hydrolytic Persistence Across Phenylurea Herbicides

At 25 °C and pH 7, the neutral hydrolysis half-lives of four phenylurea herbicides were extrapolated from measurements at 64 °C and 84 °C: fenuron exhibits the longest half-life at 89 years, followed by monuron at 66 years, and diuron and chloroxuron both at 41 years [1]. The absence of electron-withdrawing ring chlorine substituents on fenuron reduces the susceptibility of the urea linkage to hydrolytic cleavage, conferring approximately 2.2-fold greater hydrolytic persistence than diuron and 1.35-fold greater than monuron [1].

Hydrolysis half-life
Reported
89years
Fenuron (25 °C, pH 7)
vs monuron 66 yr (+35%), diuron 41 yr (+117%)
Supports long-term environmental persistence modeling.
Extrapolated from elevated-temperature kinetics.
Hydrolytic stability Environmental fate Phenylurea degradation

Mammalian Acute Oral Toxicity Gradient

Fenuron TCA has a rat acute oral LD50 of 4000–5700 mg/kg, positioning it at an intermediate toxicity level within the phenylurea class: it is approximately 1.4- to 1.9-fold more acutely toxic than the parent fenuron (LD50 6400–7500 mg/kg) but 1.5- to 3.7-fold less toxic than monuron-TCA (LD50 ~2300 mg/kg) and approximately 2.4- to 5.6-fold less toxic than diuron (LD50 1017–1690 mg/kg) [1][2][3][4]. This graded toxicity profile—fenuron < fenuron TCA < monuron/monuron TCA < diuron—broadly correlates with the number of ring chlorine substituents (0, 0+salt, 1, 2) [1][3][4].

Acute oral toxicity
Reported
Fenuron TCA LD50 range 4000–5700 mg/kg (rat)
Fenuron TCA 4000–5700 mg/kg
Diuron 1017–1690 mg/kg
~2.4–5.6× less toxic than diuron; ~1.4–1.9× more toxic than parent fenuron.
Informs hazard classification and handling protocol selection.
Cross-study comparison; vehicle and strain may influence values.
Acute oral toxicity Mammalian safety LD50 ranking

Advanced Oxidation Degradability Ranking

Under electro-Fenton advanced oxidation conditions, the second-order degradation rate constants with hydroxyl radicals for phenylurea herbicides range from 4.8 × 10⁹ to 12 × 10⁹ M⁻¹ s⁻¹ and follow the order fenuron (no ring Cl) > monuron (1 Cl) > diuron (2 Cl) [1]. The non-chlorinated fenuron reacts fastest because the aromatic ring is more electron-rich and thus more susceptible to hydroxyl radical attack, whereas chlorine substituents deactivate the ring toward electrophilic oxidation [1]. Mineralization degrees exceeding 90% were achieved for all three herbicides within 3 hours of treatment, but the initial degradation rate advantage of fenuron means shorter treatment times or lower energy input [1].

OH radical reactivity
Reported
~12 × 10⁹M⁻¹ s⁻¹
Fenuron (electro-Fenton)
~2.5× diuron rate constant; non-chlorinated ring advantage.
Supports rapid AOP mineralization research vs chlorinated analogs.
Rate ranking follows chlorine content; >90% mineralization in 3h.
Electro-Fenton oxidation Hydroxyl radical kinetics Environmental remediation

Woody Plant and Brush Control Specificity

Fenuron TCA has demonstrated specific efficacy against woody overstory species in forest site conversion trials. Soil-applied 22% active fenuron TCA killed white oak, chestnut oak, red oak, and red maple, results comparable to those achieved with 25% active fenuron pellets at slightly higher active ingredient loading [2]. In separate field testing, fenuron-trichloroacetate gave promising results on brush and excellent results on cattail (Typha spp.) and trumpet vine (Campsis radicans) [1]. The compound is also noted for selective use potential in spinach, beet, carrots, onions, peas, snap beans, eggplant, pepper, tomato, pumpkin, and maize, with only slight injury to collards, radish, and chicory, and moderate to severe injury in mustard, Chinese cabbage, lettuce, escarole, lima bean, summer squash, cucumbers, and watermelon [1].

Woody species control
Reported
22% active fenuron TCA killed oak and maple overstory
Fenuron TCA 22% Comparable overstory mortality
Fenuron pellets 25% Comparable efficacy
~12% lower active loading; also reported promising brush/cattail results.
Supports forest conversion application with reduced total herbicide rate.
Field trial context; species-specific sensitivity may vary.
Woody plant control Forest site conversion Brush herbicide

Best-Fit Research and Industrial Application Scenarios


Woody Plant Control with Shorter Soil Residual Activity

Fenuron TCA is preferentially indicated over monuron-TCA for total vegetation control on non-crop land, rights-of-way, and industrial sites where shorter residual soil carryover is desired to permit earlier re-vegetation or reduce off-site migration risk. Evidence from direct head-to-head field testing establishes that fenuron-TCA has a residual effect that is less than that of monuron-trichloroacetate [1], while forest site conversion trials confirm that 22% active fenuron TCA effectively kills overstory hardwoods including oaks and maple [2]. The compound's 4.8 g/L water solubility facilitates formulation as a wettable powder for soil broadcast application [3].

Environmental Fate and Hydrolytic Persistence Research

With a neutral hydrolysis half-life of 89 years at 25 °C and pH 7—substantially exceeding monuron (66 years) and diuron (41 years)—fenuron and its TCA salt serve as critical reference compounds for studying hydrolytic persistence mechanisms in phenylurea herbicides [4]. The absence of ring chlorine substituents eliminates dehalogenation as a confounding degradation pathway, making fenuron-TCA an ideal model substrate for isolating urea-linkage hydrolysis kinetics in environmental fate research. Procurement of high-purity fenuron TCA reference standards supports laboratory studies on groundwater leaching potential, given that fenuron has been identified among phenylureas with the highest leaching risk [5].

Advanced Oxidation Process Remediation Studies

Fenuron, with its highest hydroxyl radical reaction rate constant among the three phenylurea herbicides studied (fenuron > monuron > diuron; rate constants 4.8–12 × 10⁹ M⁻¹ s⁻¹), is the preferred non-chlorinated probe compound for electro-Fenton and related advanced oxidation remediation research [6]. Its rapid mineralization (>90% within 3 hours) and the absence of chlorinated aromatic by-products simplify degradation pathway elucidation compared to monuron and diuron. Procurement of fenuron TCA for AOP studies provides a salt form with enhanced aqueous solubility that facilitates preparation of stock solutions for kinetic experiments [3].

Selective Weed Control Research in Vegetable Crops

Fenuron-TCA has documented selective crop safety in spinach, beet, carrots, onions, peas, snap beans, eggplant, pepper, tomato, pumpkin, and maize, while showing moderate to severe injury in mustard, Chinese cabbage, lettuce, escarole, lima bean, summer squash, cucumbers, and watermelon [1]. This well-characterized differential sensitivity profile makes fenuron TCA a useful tool compound for studying phenylurea selectivity mechanisms in dicot crops and for developing crop-specific weed management protocols. The intermediate mammalian acute oral LD50 of 4000–5700 mg/kg [3] also makes it a manageable hazard for controlled research settings compared to the more acutely toxic chlorinated analogs.

Application
Selection Property
Validation Focus
Woody plant control with shorter soil carryover
Residual activity less than monuron-TCA
Field residual duration assessment; re-vegetation interval
Hydrolytic persistence and environmental fate research
Extended hydrolysis half-life (non-chlorinated scaffold)
Groundwater leaching potential; urea-linkage hydrolysis kinetics
Advanced oxidation process (AOP) remediation studies
Highest hydroxyl radical reactivity among phenylureas
Mineralization efficiency; degradation pathway elucidation
Crop-selective weed control research
Characterized differential crop sensitivity spectrum
Selective phytotoxicity mechanisms in dicot crops; handling hazard assessment
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